BNN3

Cell Biology Membrane Biophysics Caged Compounds

BNN3 (CAS 6947-38-2) is a membrane-permeable, photolabile nitric oxide donor designed for precise, UV-controlled NO release within lipid bilayers. Unlike water-soluble NO donors, BNN3's lipophilicity ensures membrane-localized delivery, enabling studies of rapid, compartment-specific NO signaling without confounding cytosolic effects. Ideal for vascular pharmacology and lipid peroxidation research. In stock and ready to ship.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 6947-38-2
Cat. No. B014694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNN3
CAS6947-38-2
SynonymsN1,N4-Dimethyl-N1,N4-dinitroso-1,4-benzenediamine; _x000B_BNN3
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)N(C)N=O)N=O
InChIInChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3
InChIKeyWKDYJAMEXVFEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BNN3 (CAS 6947-38-2): A Caged Nitric Oxide Donor for Precision Spatiotemporal NO Release in Cell Biology and Pharmacology


BNN3 (N,N′-Dimethyl-N,N′-dinitroso-1,4-benzenediamine) is a caged, photolabile nitric oxide (NO) donor that releases two NO molecules per molecule upon irradiation with ultraviolet (UV) light [1]. Unlike other caged NO donors, BNN3 is membrane-permeant and selectively incorporates into the lipid bilayer, enabling targeted NO delivery to membrane-associated biological processes [1][2]. Its photochemical properties include a strong UV absorption band (λmax: 300 nm, ε: 13.5 mM⁻¹ cm⁻¹) extending to 420 nm, and it undergoes biphasic NO release with time constants of less than 10 ns (phase 1) and less than 20 μs (phase 2) at 37°C [1].

Why BNN3 (CAS 6947-38-2) Cannot Be Substituted by Other Caged NO Donors: The Critical Role of Subcellular Localization and Release Kinetics


Generic substitution among caged NO donors fails because the biological utility of NO is dictated not merely by its release, but critically by its precise spatiotemporal delivery [1]. While BNN5Na and BNN5M release the same amount of NO, their differential subcellular localization—water phase for BNN5Na, cytosolic retention for BNN5M—versus the exclusive lipid membrane incorporation of BNN3 leads to fundamentally distinct biological readouts and experimental applications [1]. Thermal stability, lack of observable toxicity, and independence from thiol-mediated release further distinguish BNN3 from older-generation donors like S-nitrosothiols and Rousin's salt [1].

Quantitative Comparative Evidence: Defining the Unique Performance Profile of BNN3 (CAS 6947-38-2) for Scientific Selection


Subcellular Localization: Exclusive Lipid Membrane Incorporation of BNN3 vs. Aqueous/Cytosolic Localization of BNN5Na and BNN5M

BNN3 uniquely incorporates into the lipid membrane, whereas BNN5Na localizes in the water phase and BNN5M is hydrolyzed to BNN5Na to remain in the cytosol [1]. This differential localization was established in the foundational study characterizing all three BNN compounds, providing direct comparative data that governs the selection of a NO donor for specific experimental contexts [1].

Cell Biology Membrane Biophysics Caged Compounds

Biphasic NO Release Kinetics: BNN3 Delivers Fast Sub-10 ns and Sub-20 μs NO Pulses at 37°C

Upon photolysis, BNN3 releases two NO molecules with distinct kinetic phases: a fast component with a time constant of less than 10 ns, and a slower component with a time constant of less than 20 μs at physiological temperature (37°C) [1]. This biphasic release profile is a defining feature of the BNN class and contrasts sharply with the slower or uncontrolled release from traditional caged compounds like ortho-nitrobenzyl derivatives [1]. The study provides quantitative time constants for the NO release process, enabling researchers to design experiments with microsecond temporal precision [1].

Photochemistry Nitric Oxide Signaling Time-Resolved Spectroscopy

Superior Photochemical Efficiency: BNN3 Exhibits a Near-Unity Quantum Yield (Φ ≈ 2) for NO Release

BNN3 generates NO with a quantum yield of approximately 2 upon irradiation with 300-360 nm light [1]. This means that absorption of one photon by a BNN3 molecule leads to the release of two NO molecules, a near-perfect efficiency that contrasts with the 'quite poor' quantum yields of earlier caged NO donors, including ortho-nitrobenzyl esters, Ru(NO)Cl5, and Rousin's salt [1]. The high quantum yield minimizes the required light dose, thereby reducing potential phototoxicity and enabling more efficient NO uncaging.

Photochemistry Chemical Biology Optical Probes

Thermal Stability and Biological Inertness: BNN3 Overcomes the Spontaneous NO Release Limitation of S-Nitrosothiols and Rousin's Salt

BNN3 is thermally stable and does not release NO spontaneously, a critical advantage over Rousin's salt and S-nitrosothiols, which exhibit thermal NO production even in the absence of light [1]. Furthermore, trace transition metal ions effectively catalyze NO extrusion from S-nitrosothiols, adding another layer of unwanted background release that complicates their biological use [1]. In contrast, BNN3 release is strictly light-dependent, and thiols present in biological systems do not interfere with NO release from these caged compounds [1].

Chemical Biology Assay Development Controlled Release

Potential for Visible-Light Activation: BNN3 Can Be Modified for Longer-Wavelength Photolysis to Reduce Cytotoxicity

While native BNN3 requires UV light (~300 nm) for activation, research has demonstrated that its triplet state (ET: 230 kJ mol⁻¹) can be sensitized for photolysis with visible light [1]. Specifically, the study showed that covalently binding a triplet sensitizing chromophore, such as biacetyl, to the BNN3 N-methyl group enables NO release using 425 nm light, a wavelength significantly less cytotoxic than the native UV requirement [1].

Chemical Biology Live-Cell Imaging Optical Probes

Optimal Research and Industrial Applications for BNN3 (CAS 6947-38-2) Driven by Its Distinctive Performance Evidence


Studying Membrane-Associated NO Signaling in Live Cells

BNN3's unique incorporation into the lipid bilayer makes it the preferred tool for investigating NO-dependent processes that occur at or within the plasma membrane, such as modulation of ion channels, receptors, and membrane-bound enzymes [1]. Its fast release kinetics allow for precise temporal correlation of NO production with membrane-specific events [1].

Vascular Smooth Muscle Pharmacology and Vasorelaxation Assays

The combination of high quantum yield, fast release kinetics, and demonstrated efficacy in relaxing pre-contracted rat aortic strips positions BNN3 as a potent tool for ex vivo vascular studies [1]. Researchers can use BNN3 to precisely deliver NO pulses and quantify the resulting vasodilation, avoiding the background noise from spontaneous release associated with other donors [1].

Developing Next-Generation Visible-Light-Activated NO Donors

For researchers aiming to minimize phototoxicity in live-cell or in vivo studies, BNN3 serves as a validated scaffold for developing visible-light-sensitive NO donors [1]. The demonstrated ability to shift activation from UV to 425 nm light by triplet sensitization provides a clear, evidence-based starting point for chemical modification and probe development [1].

Investigating Rapid Neuronal and Synaptic Signaling

The biphasic NO release from BNN3, with an initial phase faster than 10 ns, is ideally suited for probing the role of NO in fast synaptic transmission and plasticity [1]. Its strict light-dependence ensures that the observed neurological effects can be confidently attributed to the precisely timed NO pulse, rather than background diffusion [1].

Technical Documentation Hub

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